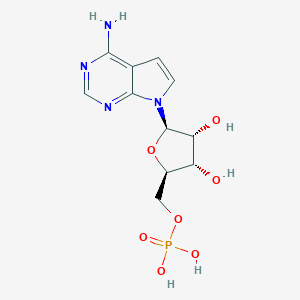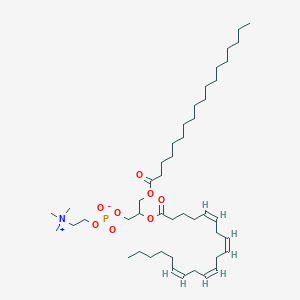
1-Stearoyl-2-arachidonylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-2-arachidonylphosphatidylcholine (SAPC) is a phospholipid molecule that is found in cell membranes. It is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule. SAPC is a type of phosphatidylcholine, which is a major component of biological membranes. It is an important molecule in cell signaling and lipid metabolism.
Mechanism Of Action
1-Stearoyl-2-arachidonylphosphatidylcholine exerts its biological effects through several mechanisms. It is involved in cell signaling pathways, lipid metabolism, and membrane structure and function. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to modulate the activity of enzymes involved in lipid metabolism, such as phospholipase A2 and cyclooxygenase. It also has an important role in the regulation of membrane fluidity and permeability.
Biochemical And Physiological Effects
1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. 1-Stearoyl-2-arachidonylphosphatidylcholine has also been shown to improve lipid metabolism, reduce cholesterol levels, and improve insulin sensitivity. Additionally, 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
1-Stearoyl-2-arachidonylphosphatidylcholine has several advantages for use in laboratory experiments. It is a natural molecule that is found in biological membranes, making it a relevant model for studying membrane structure and function. Additionally, 1-Stearoyl-2-arachidonylphosphatidylcholine is readily available and can be synthesized using enzymatic or chemical methods. However, 1-Stearoyl-2-arachidonylphosphatidylcholine has some limitations for use in laboratory experiments. It is a complex molecule that can be difficult to work with, and its effects can be influenced by other molecules in the system.
Future Directions
There are several future directions for research on 1-Stearoyl-2-arachidonylphosphatidylcholine. One area of interest is its potential role in the prevention and treatment of cardiovascular disease. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to reduce cholesterol levels and improve lipid metabolism, making it a promising therapeutic target. Another area of interest is its potential role in the prevention and treatment of neurodegenerative diseases. 1-Stearoyl-2-arachidonylphosphatidylcholine has been shown to have neuroprotective effects and to improve cognitive function, making it a potential target for the development of new treatments. Additionally, further research is needed to understand the mechanisms of action of 1-Stearoyl-2-arachidonylphosphatidylcholine and its effects on different cell types and tissues.
Synthesis Methods
1-Stearoyl-2-arachidonylphosphatidylcholine can be synthesized through several methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between stearic acid, arachidonic acid, and phosphatidylcholine. Chemical synthesis involves the use of chemical reagents to create the molecule.
Scientific Research Applications
1-Stearoyl-2-arachidonylphosphatidylcholine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-Stearoyl-2-arachidonylphosphatidylcholine has also been studied for its potential role in the prevention and treatment of cardiovascular disease, neurodegenerative diseases, and metabolic disorders.
properties
CAS RN |
18892-74-5 |
|---|---|
Product Name |
1-Stearoyl-2-arachidonylphosphatidylcholine |
Molecular Formula |
C46H84NO8P |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31- |
InChI Key |
PSVRFUPOQYJOOZ-MEYQAEQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
synonyms |
1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine 1-stearoyl-2-arachidonylcholine phosphoglyceride 1-stearoyl-2-arachidonylphosphatidylcholine alpha-stearoyl-beta-arachidonyl-L-phosphatidylcholine ST-AR-phosphatidylcholine stearoylarachidonylphosphatidylcholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



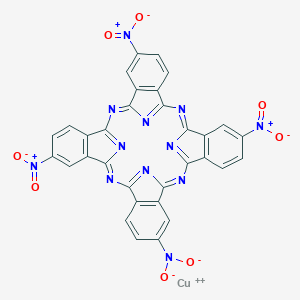
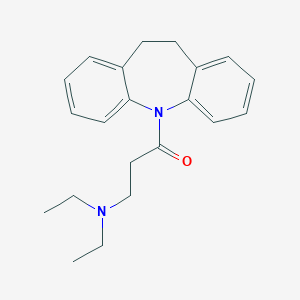
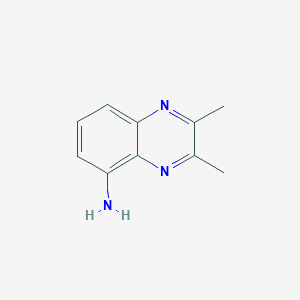
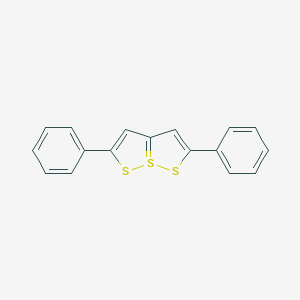
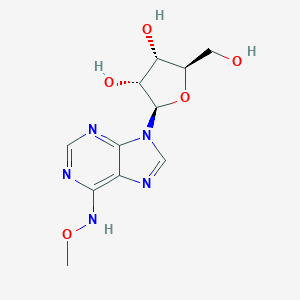
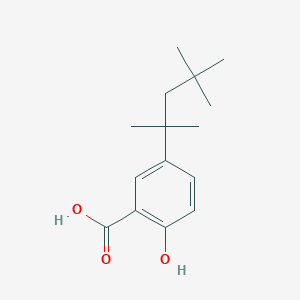
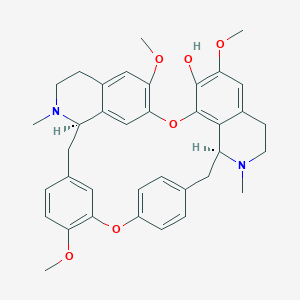
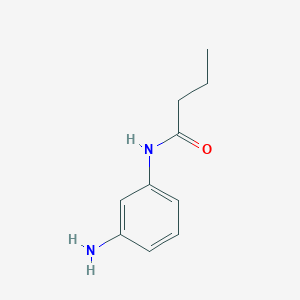
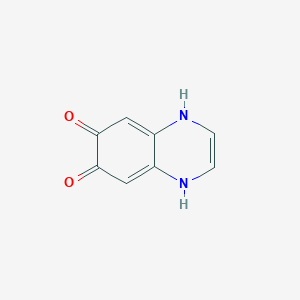
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
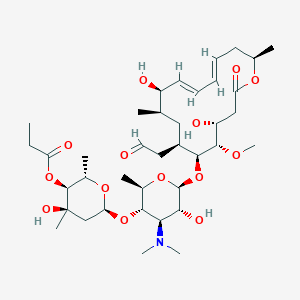
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
